molecular formula C10H8N2O2S B13984834 5-phenoxy-2-sulfanylidene-1H-pyrimidin-4-one CAS No. 52295-87-1

5-phenoxy-2-sulfanylidene-1H-pyrimidin-4-one

Katalognummer: B13984834
CAS-Nummer: 52295-87-1
Molekulargewicht: 220.25 g/mol
InChI-Schlüssel: RIIFDWLMPIDKQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-phenoxy-2-sulfanylidene-1H-pyrimidin-4-one is a chemical compound with the molecular formula C10H8N2O2S It is known for its unique structure, which includes a pyrimidine ring substituted with phenoxy and sulfanylidene groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenoxy-2-sulfanylidene-1H-pyrimidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-phenoxy-2-thiouracil with an appropriate aldehyde or ketone in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.

Analyse Chemischer Reaktionen

Types of Reactions

5-phenoxy-2-sulfanylidene-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents such as ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles like amines or thiols; reactions often require a base such as sodium hydroxide or potassium carbonate and are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

5-phenoxy-2-sulfanylidene-1H-pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-phenoxy-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells. Its sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. Additionally, the phenoxy group may enhance the compound’s ability to interact with hydrophobic regions of biological molecules, contributing to its overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-methyl-2-sulfanylidene-1H-pyrimidin-4-one
  • 5-phenyl-2-sulfanylidene-1H-pyrimidin-4-one
  • 5-ethoxy-2-sulfanylidene-1H-pyrimidin-4-one

Uniqueness

5-phenoxy-2-sulfanylidene-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxy group enhances its hydrophobicity and potential for interactions with biological targets, while the sulfanylidene group provides reactive sites for further chemical modifications. This combination of features makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

52295-87-1

Molekularformel

C10H8N2O2S

Molekulargewicht

220.25 g/mol

IUPAC-Name

5-phenoxy-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C10H8N2O2S/c13-9-8(6-11-10(15)12-9)14-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,15)

InChI-Schlüssel

RIIFDWLMPIDKQX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC2=CNC(=S)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.